molecular formula C24H23N3O3S2 B11072877 3-{4-[4-(Thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione

3-{4-[4-(Thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B11072877
M. Wt: 465.6 g/mol
InChI Key: ZPJPNMRQYYMURB-UHFFFAOYSA-N
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Description

3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring, a piperazine ring, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-(2-THIENYLCARBONYL)PHENYL]PIPERAZINO}-1-(2-THIENYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and organic synthesis.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

3-[4-[4-(thiophene-2-carbonyl)phenyl]piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H23N3O3S2/c28-22-15-20(24(30)27(22)16-19-3-1-13-31-19)26-11-9-25(10-12-26)18-7-5-17(6-8-18)23(29)21-4-2-14-32-21/h1-8,13-14,20H,9-12,15-16H2

InChI Key

ZPJPNMRQYYMURB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C4=CC=C(C=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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